This compound is classified under:
The synthesis of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole can be achieved through several methods, primarily involving condensation reactions and subsequent modifications.
The synthesis can be summarized as follows:
The molecular structure of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole features:
CCCCc1nc(Cl)c(C(=O)O)n1Cc2ccc(Br)cc2
This compound can participate in various chemical reactions typical for imidazole derivatives, including:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared Spectroscopy are commonly employed to confirm structure and purity.
The applications of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole span various fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1